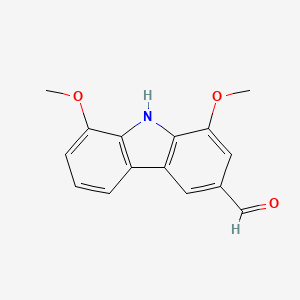
Clausenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clausenal is a natural product found in Clausena heptaphylla with data available.
Scientific Research Applications
1. Synthesis and Structural Analysis
Clausenal has been a subject of interest in synthetic chemistry. A notable study involves the synthesis of the putative clausenal structure from commercially available carbazole, using a five-step sequence featuring three iridium-catalyzed C–H borylation reactions. This research highlights the innovative approaches in heteroaromatic C–H functionalization and the importance of structural analysis in verifying the composition of natural products (Liyu & Sperry, 2017).
2. Pharmaceutical Research - Anticancer Properties
In the realm of pharmaceutical research, clausenal and its derivatives have been explored for their potential anticancer properties. A significant study reviewed the anticancer activity of carbazole alkaloids and coumarins derived from Clausena plants, highlighting the cytotoxicity, cell cycle arrest, and apoptosis induction effects of these compounds. This research underscores the potential of clausenal and related compounds in the development of new anticancer therapies (Huang, Feng, Wang, & Lin, 2017).
3. Neuroprotective Activities
Another significant application of clausenal in scientific research is in neuroprotection. A study on the stems and leaves of Clausena lenis identified a new carbazole alkaloid, clausenalenine A, along with other analogues. These compounds exhibited significant neuroprotective effects against 6-hydroxydopamine induced cell death in human neuroblastoma SH-SY5Y cells, suggesting the potential of clausenal derivatives in treating neurodegenerative diseases (Yan et al., 2019).
properties
Product Name |
Clausenal |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1,8-dimethoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3 |
InChI Key |
HYRVTVDOULJDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O |
synonyms |
1,8-dimethoxy-3-formylcarbazole clausenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



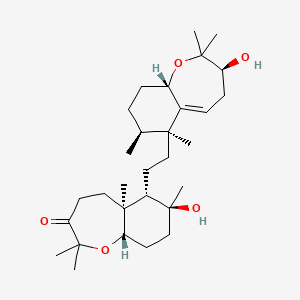
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
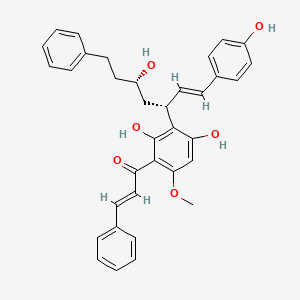

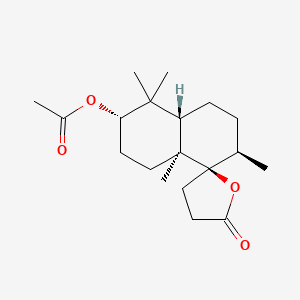

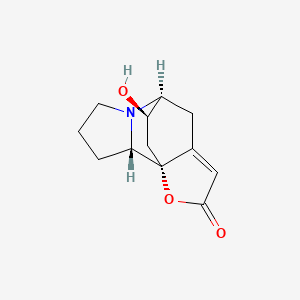
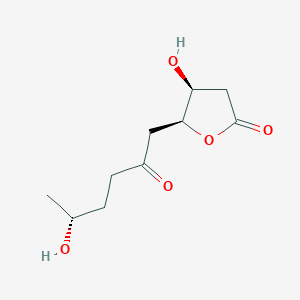


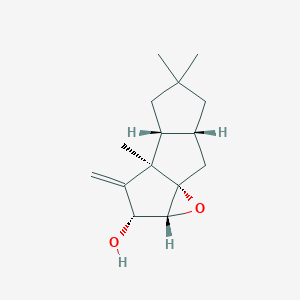
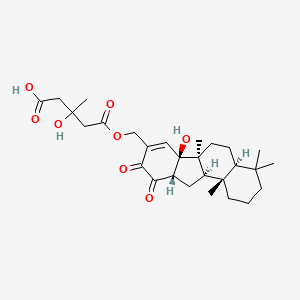
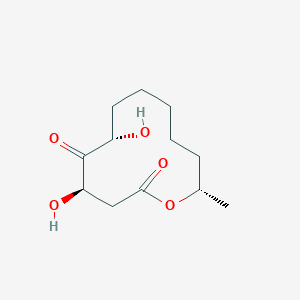
![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)